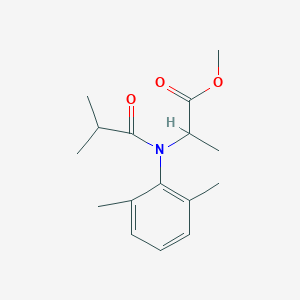![molecular formula C26H22N2O2 B3828184 1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3828184.png)
1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline
Descripción general
Descripción
1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline and its derivatives have been reported for their diversified biological activities and are considered significant for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have exhibited a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
Quinazolinones can be synthesized via straightforward pathways . For instance, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . Docking studies suggest that such compounds may bind with the EGFR tyrosine kinase domains .Chemical Reactions Analysis
Quinazoline and its derivatives are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They have been used in various chemical reactions, including dehydrogenative cyclizations, [4 + 2] annulations, and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by the nature and position of their substituents . For instance, the presence of at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions is required to obtain antioxidant activity of 2-phenylquinazolin-4 (3H)-one .Mecanismo De Acción
The mechanism of action of quinazoline derivatives is often related to their ability to interact with specific molecular pathways. For instance, many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds exhibit their effects mostly through their interaction with specific targets like EGFR tyrosine kinase domains .
Direcciones Futuras
Given the wide range of biological activities exhibited by quinazoline derivatives, future research will likely continue to explore their potential as therapeutic agents. This includes designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against various types of cancers . Additionally, further studies on the synthesis, transformation, and biological properties of these compounds are expected .
Propiedades
IUPAC Name |
1,3-bis(2-methoxyphenyl)-1,4-dihydrobenzo[f]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-29-22-13-7-5-11-19(22)25-24-18-10-4-3-9-17(18)15-16-21(24)27-26(28-25)20-12-6-8-14-23(20)30-2/h3-16,25H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNXIBZVWZTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=CC4=CC=CC=C43)NC(=N2)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetyl-2-[(4-chlorobenzyl)thio]-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3828110.png)
![N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B3828113.png)
![2-[(cyanomethyl)thio]-4-isopropyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3828128.png)
![2-amino-4-ethyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B3828135.png)
![1-(cyclopropylcarbonyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B3828144.png)


![(4-nitro-1-naphthyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amine](/img/structure/B3828167.png)

![1-phenyl-1,4-dihydrobenzo[f]quinazolin-3(2H)-one](/img/structure/B3828192.png)
![2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol](/img/structure/B3828200.png)

![1-{1-[2-(4-bromophenyl)-4-pyrimidinyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B3828206.png)
